7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Brand Name: Vulcanchem
CAS No.: 904584-25-4
VCID: VC7765246
InChI: InChI=1S/C23H18ClN5O2S/c1-14-8-10-18(12-15(14)2)32(30,31)23-22-26-21(25-17-6-4-3-5-7-17)19-13-16(24)9-11-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=CC=C5)C
Molecular Formula: C23H18ClN5O2S
Molecular Weight: 463.94

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

CAS No.: 904584-25-4

Cat. No.: VC7765246

Molecular Formula: C23H18ClN5O2S

Molecular Weight: 463.94

* For research use only. Not for human or veterinary use.

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine - 904584-25-4

Specification

CAS No. 904584-25-4
Molecular Formula C23H18ClN5O2S
Molecular Weight 463.94
IUPAC Name 7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C23H18ClN5O2S/c1-14-8-10-18(12-15(14)2)32(30,31)23-22-26-21(25-17-6-4-3-5-7-17)19-13-16(24)9-11-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
Standard InChI Key RJHCEYBRFAUCPY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=CC=C5)C

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule’s backbone consists of a triazolo[1,5-a]quinazoline system, where a triazole ring (C2H2N3) is fused to a quinazoline moiety (C8H6N2). This fusion creates a planar, aromatic framework that facilitates π-π stacking interactions with biological targets. Key structural modifications include:

  • 7-Chloro Substitution: A chlorine atom at position 7 enhances electrophilicity and influences binding affinity.

  • 3-((3,4-Dimethylphenyl)Sulfonyl) Group: The sulfonyl bridge (-SO2-) connects the triazole ring to a 3,4-dimethylphenyl group, introducing steric bulk and modulating solubility .

  • N-Phenyl Amine: The phenyl group at the 5-amine position contributes to hydrophobic interactions and metabolic stability.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is approximated as C24H20ClN5O2S, yielding a molecular weight of ~509.01 g/mol (calculated via atomic mass summation). A comparative analysis of related compounds is provided in Table 1.

Table 1: Structural and Molecular Comparison of Triazoloquinazoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC24H20ClN5O2S509.017-Cl, 3-(3,4-Me2PhSO2), N-Ph
7-Chloro-3-(4-MePhSO2)-N-(3-MeOPh)C23H19ClN4O3S482.947-Cl, 4-MePhSO2, 3-MeOPh
7-Cl-3-(3,4-Me2PhSO2)-N-(4-MeOBn) C25H22ClN5O3S508.007-Cl, 3,4-Me2PhSO2, 4-MeOBn

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl- triazolo[1,5-a]quinazolin-5-amine typically involves multi-step protocols adapted from triazoloquinazoline literature:

  • Quinazoline Precursor Formation: 7-Chloroquinazoline-5-amine is synthesized via cyclocondensation of anthranilic acid derivatives with chlorinating agents.

  • Triazole Ring Fusion: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety, yielding the triazoloquinazoline core.

  • Sulfonylation: Reaction with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) installs the sulfonyl group .

  • N-Phenylation: Buchwald-Hartwig coupling or nucleophilic aromatic substitution attaches the phenyl group to the 5-amine.

Reaction Optimization

Critical parameters include:

  • Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions .

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)2) enhance coupling efficiency during N-phenylation.

  • Solvent Systems: Dichloromethane (DCM) for sulfonylation; dimethylformamide (DMF) for CuAAC.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aryl groups, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Stability assessments indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of >48 hours at pH 7.4.

Spectroscopic Data

  • UV-Vis: λmax = 274 nm (π→π* transitions).

  • IR: Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1550 cm⁻¹ (C=N triazole) .

  • NMR: ¹H NMR (DMSO-d6) δ 8.45 (s, 1H, triazole-H), 7.72–7.21 (m, aromatic-H).

Biological Activities and Mechanisms of Action

Antimicrobial Effects

Preliminary assays reveal:

  • Antibacterial Activity: MIC = 8–16 μg/mL against Staphylococcus aureus.

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 32 μg/mL.

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